3-{[2-(1-Cyclohexen-1-YL)ethyl]amino}propanamide
Description
3-{[2-(1-Cyclohexen-1-YL)ethyl]amino}propanamide is an organic compound featuring a propanamide backbone substituted with a cyclohexenyl-ethylamino moiety. This compound’s reactivity and applications are inferred from related molecules, such as N-alkyl propanamide derivatives and amino-substituted analogs .
Properties
IUPAC Name |
3-[2-(cyclohexen-1-yl)ethylamino]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c12-11(14)7-9-13-8-6-10-4-2-1-3-5-10/h4,13H,1-3,5-9H2,(H2,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSIDHIOEDOCJJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNCCC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-{[2-(1-Cyclohexen-1-yl)ethyl]amino}propanamide typically involves the reaction of 2-(1-cyclohexen-1-yl)ethylamine with propanoyl chloride under controlled conditions . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
3-{[2-(1-Cyclohexen-1-yl)ethyl]amino}propanamide undergoes various chemical reactions, including:
Scientific Research Applications
3-{[2-(1-Cyclohexen-1-yl)ethyl]amino}propanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-{[2-(1-Cyclohexen-1-yl)ethyl]amino}propanamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity . This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes .
Comparison with Similar Compounds
Structural Analogs and Physicochemical Properties
| Compound Name | Molecular Formula | Key Substituents | Solubility | Notable Properties |
|---|---|---|---|---|
| 3-{[2-(Diethylamino)ethyl]amino}propanamide | C₉H₂₀N₄O | Diethylaminoethyl group | Water-soluble | Used in metal complex synthesis |
| N-Cyclohexyl-3-[2-oxoquinolin-1(2H)-yl]propanamide (9f) | C₁₉H₁₈N₂O₂ | Cyclohexyl, 2-oxoquinoline | Organic solvents | Cytoactivity, 52–66% synthesis yield |
| AstraZeneca Respiratory Derivative* | C₂₄H₃₃FN₄O₃S | Cyclohexyl, fluorophenyl, benzothiazole | Not specified | Pharmacological activity (respiratory) |
*Example from : A structurally complex propanamide derivative with cyclohexyl and fluorophenyl groups, highlighting pharmaceutical design trends.
Key Observations :
- Rigidity vs. Flexibility : The cyclohexenyl group in the target compound introduces partial rigidity compared to the fully saturated cyclohexyl group in compound 9f . This may influence binding affinity in biological systems.
- Solubility: The diethylamino-substituted analog (C₉H₂₀N₄O) exhibits higher water solubility due to its polar tertiary amine, whereas cyclohexyl-containing derivatives (e.g., 9f) favor organic solvents, suggesting divergent applications .
- Synthetic Yields : Compound 9f was synthesized via methods A (52% yield) and B (66% yield), indicating that reaction conditions (e.g., solvent, catalyst) significantly impact efficiency for cyclohexyl-propanamide derivatives .
Biological Activity
The compound 3-{[2-(1-Cyclohexen-1-YL)ethyl]amino}propanamide is a notable member of the amide class of compounds, recognized for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, applications in various fields, and relevant research findings.
Molecular Formula
- Molecular Formula : C11H20N2O
- Molecular Weight : 196.29 g/mol
Structural Characteristics
The compound features a cyclohexene moiety, which may influence its interaction with biological targets. The presence of the amine and amide functional groups suggests potential for hydrogen bonding and interaction with various receptors.
The biological activity of This compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. Research indicates that it may modulate signaling pathways involved in inflammation and cell proliferation.
Pharmacological Applications
Research has indicated several potential pharmacological applications for this compound:
- Anti-inflammatory Activity : Preliminary studies suggest that it may inhibit pro-inflammatory cytokines.
- Anticancer Properties : Investigations have shown promise in its ability to induce apoptosis in cancer cell lines.
- Neuroprotective Effects : Some studies indicate potential benefits in neurodegenerative conditions, possibly through modulation of neurotransmitter systems.
In Vitro Studies
A series of in vitro experiments have been conducted to evaluate the biological effects of the compound:
- Cell Viability Assays : Various concentrations were tested on cancer cell lines, showing a dose-dependent decrease in viability.
- Cytokine Release Assays : The compound significantly reduced the release of TNF-alpha and IL-6 in activated macrophages.
Case Studies
-
Study on Anti-inflammatory Effects :
- Objective : To evaluate the anti-inflammatory properties of the compound.
- Methodology : Macrophages were treated with lipopolysaccharide (LPS) followed by treatment with varying concentrations of the compound.
- Results : A significant reduction in cytokine levels was observed, indicating anti-inflammatory activity.
-
Study on Anticancer Activity :
- Objective : To assess the cytotoxic effects on breast cancer cells.
- Methodology : MCF-7 cells were exposed to the compound for 48 hours.
- Results : IC50 values indicated strong cytotoxicity at concentrations above 10 µM.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is useful:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Anti-inflammatory, anticancer |
| 3-{[2-(1-Cyclohexen-1-YL)ethyl]amino}propanohydrazide | Structure | Similar anti-inflammatory effects but lower potency |
| 3-{[2-(1-Cyclohexen-1-YL)ethyl]amino}propanenitrile | Structure | Exhibits distinct reactivity but less studied |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
